![molecular formula C14H20O3 B054234 4-(Benzyloxy-methyl)-2,2,5-trimethyl-[1,3]dioxolane CAS No. 124019-21-2](/img/structure/B54234.png)
4-(Benzyloxy-methyl)-2,2,5-trimethyl-[1,3]dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy-methyl)-2,2,5-trimethyl-[1,3]dioxolane, also known as BMTD, is a chemical compound that has been the subject of extensive scientific research. BMTD is a member of the dioxolane family of compounds, which are known for their potential therapeutic applications. In
Mechanism of Action
The mechanism of action of 4-(Benzyloxy-methyl)-2,2,5-trimethyl-[1,3]dioxolane is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cellular processes. Specifically, this compound has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. This inhibition can lead to changes in cellular behavior that may be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and to reduce inflammation in animal models of disease. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of 4-(Benzyloxy-methyl)-2,2,5-trimethyl-[1,3]dioxolane is that it is relatively easy to synthesize in the lab, and can be obtained in high purity. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in certain disease models.
Future Directions
There are a number of future directions for research on 4-(Benzyloxy-methyl)-2,2,5-trimethyl-[1,3]dioxolane. One area of interest is in the development of this compound-based therapies for cancer treatment. Another area of interest is in the potential use of this compound as a treatment for neurological disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound, which will help to guide future research efforts.
Conclusion
In conclusion, this compound is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. Its synthesis method has been optimized over the years, and it has been studied for its ability to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. While its mechanism of action is not fully understood, there are a number of future directions for research that may lead to new therapies for a range of diseases.
Synthesis Methods
The synthesis of 4-(Benzyloxy-methyl)-2,2,5-trimethyl-[1,3]dioxolane involves a multi-step process that begins with the reaction of 2,2,5-trimethyl-1,3-dioxane-4,6-dione with benzyl alcohol in the presence of a base catalyst. The resulting product is then treated with a reducing agent to yield this compound. This synthesis method has been optimized over the years to improve yield and purity.
Scientific Research Applications
4-(Benzyloxy-methyl)-2,2,5-trimethyl-[1,3]dioxolane has been the subject of extensive scientific research due to its potential therapeutic applications. It has been studied for its ability to inhibit the growth of cancer cells, as well as its potential as an anti-inflammatory and anti-viral agent. This compound has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
properties
CAS RN |
124019-21-2 |
|---|---|
Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2,2,4-trimethyl-5-(phenylmethoxymethyl)-1,3-dioxolane |
InChI |
InChI=1S/C14H20O3/c1-11-13(17-14(2,3)16-11)10-15-9-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3 |
InChI Key |
DUZGYPMPHGHLIH-UHFFFAOYSA-N |
SMILES |
CC1C(OC(O1)(C)C)COCC2=CC=CC=C2 |
Canonical SMILES |
CC1C(OC(O1)(C)C)COCC2=CC=CC=C2 |
synonyms |
1,3-Dioxolane, 2,2,4-trimethyl-5-(phenylmethoxy)methyl-, cis- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



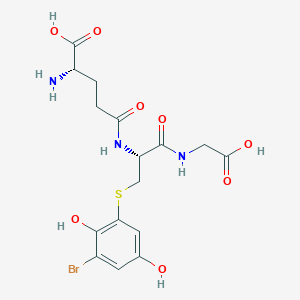
![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonic acid](/img/structure/B54157.png)

![4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)sulfamoyl]benzamide](/img/structure/B54162.png)

![(5Z)-5-[(3aR,4R,5S,6aR)-4-[(3S)-3-fluorooct-1-ynyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B54166.png)
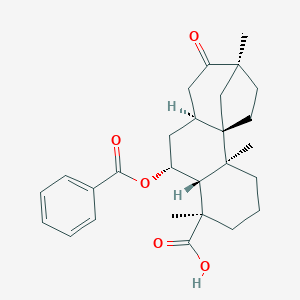

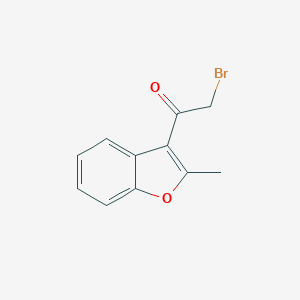
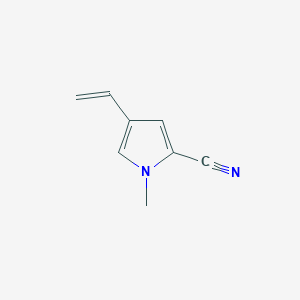
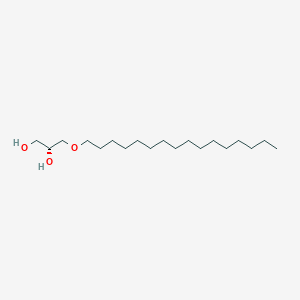
![2-[(2-Aminophenyl)thio]benzoic acid hydrochloride](/img/structure/B54179.png)
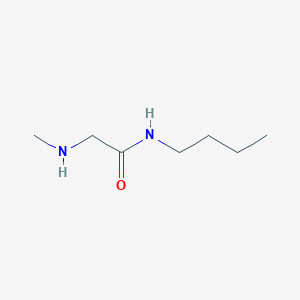
![Ethyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate](/img/structure/B54186.png)